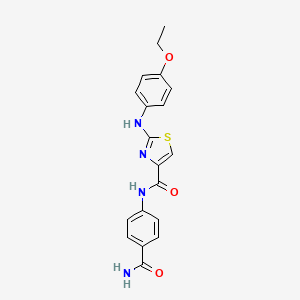

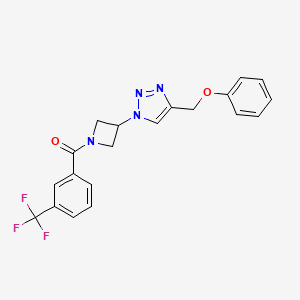

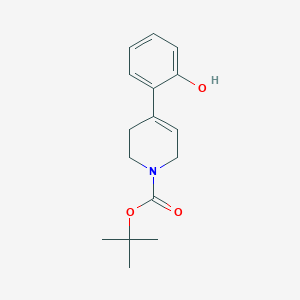

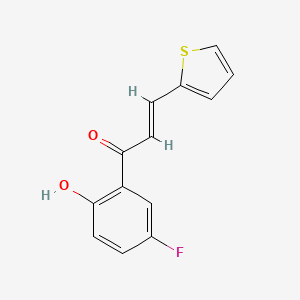

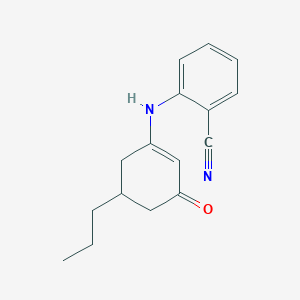

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a thioether group (-S-), and multiple fluorobenzyl groups (C6H4F). These functional groups suggest that this compound could have a variety of chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group could result in a planar structure due to the sp2 hybridization of these atoms. The fluorobenzyl groups could add complexity to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity. The amide group could allow for hydrogen bonding, potentially increasing its solubility in water .Aplicaciones Científicas De Investigación

- The thiazole derivatives containing this compound have been investigated as potential anticancer agents. Specifically, a series of 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazoles were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Notably, the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues exhibited significant growth inhibition of U-937 and SK-MEL-1 cancer cells .

- In the context of acute ischemic neuronal damage, a related compound, (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl)phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075), demonstrated neuroprotective properties both in vitro and in vivo. Its antioxidant activity contributed to preventing neuronal damage .

- The compound with a free 2-amino group and a phenoxy moiety at the 4-position of the phenyl ring exhibited potent growth inhibition against various bacterial strains. Its activity was comparable to established antibiotics such as gentamicin and ciprofloxacin .

Anticancer Properties

Neuroprotective Effects

Antibacterial Activity

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research could involve testing its physical properties and performance in various applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzaldehyde with ethyl 2-mercaptoacetate to form 2-((4-fluorobenzyl)thio)acetic acid ethyl ester. This intermediate is then reacted with guanidine carbonate and formic acid to form 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine. The final compound is obtained by reacting this intermediate with 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of acetic anhydride and triethylamine.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl 2-mercaptoacetate", "guanidine carbonate", "formic acid", "5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "4-aminobenzamide", "acetic anhydride", "triethylamine" ], "Reaction": [ "Reaction 1: 4-fluorobenzaldehyde + ethyl 2-mercaptoacetate → 2-((4-fluorobenzyl)thio)acetic acid ethyl ester", "Reaction 2: 2-((4-fluorobenzyl)thio)acetic acid ethyl ester + guanidine carbonate + formic acid → 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine", "Reaction 3: 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine + 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid + 4-aminobenzamide + acetic anhydride + triethylamine → N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" ] } | |

Número CAS |

872608-44-1 |

Nombre del producto |

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

Fórmula molecular |

C20H16F3N5O3S |

Peso molecular |

463.44 |

Nombre IUPAC |

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C20H16F3N5O3S/c21-12-4-1-10(2-5-12)8-25-15(29)9-32-20-27-17(24)16(19(31)28-20)26-18(30)11-3-6-13(22)14(23)7-11/h1-7H,8-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |

Clave InChI |

RCMGMLFCQHBHOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)

![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)

![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)

![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)